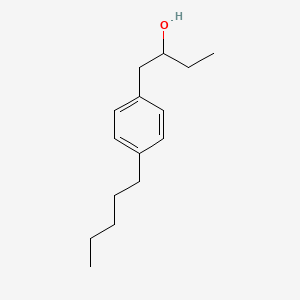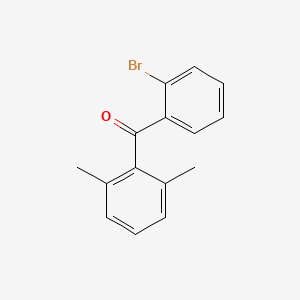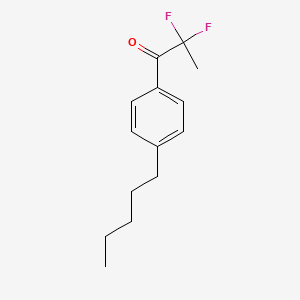
1-(4-Pentylphenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pentylphenyl)butan-2-ol, also known as p-pentylphenylbutanol, is an organic compound belonging to the class of aromatic compounds known as phenylalkanols. It is a colorless, flammable liquid with a pleasant odor. It is used as a solvent, a flavoring agent, and a precursor to various pharmaceuticals. It is also used in perfumes and cosmetics.
Applications De Recherche Scientifique
1-(4-Pentylphenyl)butan-2-ol has been studied extensively in scientific research. It has been used as a model compound to study the interactions between aromatic and aliphatic molecules. It has also been used to study the effects of substituents on the reactivity of phenylalkanols. Additionally, it has been used to study the mechanism of aromatic substitution reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Pentylphenyl)butan-2-ol is based on its ability to form hydrogen bonds with other molecules. The hydrogen bonds formed between the phenyl and aliphatic groups of the molecule are responsible for its reactivity. The hydrogen bonds formed between the molecules are relatively weak, but they can be strengthened by the presence of other molecules, such as water.
Biochemical and Physiological Effects
1-(4-Pentylphenyl)butan-2-ol has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to have a low toxicity and is not known to be an irritant. It is also known to have a low vapor pressure, which suggests that it is not likely to be absorbed through the skin or lungs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Pentylphenyl)butan-2-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable under normal laboratory conditions. It is also non-toxic and non-irritating, which makes it safe to use in experiments. However, it has a low vapor pressure, which means that it may not be suitable for use in experiments involving volatile compounds. Additionally, it is not soluble in water, which may limit its use in certain experiments.
Orientations Futures
1-(4-Pentylphenyl)butan-2-ol has potential future applications in pharmaceuticals and perfumes. It could be used as a precursor to various drugs, as it has been shown to react easily in the presence of other molecules. Additionally, its pleasant odor could be used to enhance the scent of perfumes. Finally, further research could be done to explore its potential applications in biochemistry and physiology.
Méthodes De Synthèse
1-(4-Pentylphenyl)butan-2-ol can be synthesized by the reaction of 4-pentylphenol and butan-2-ol in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution to form the desired product.
Propriétés
IUPAC Name |
1-(4-pentylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-5-6-7-13-8-10-14(11-9-13)12-15(16)4-2/h8-11,15-16H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHFAYFJPJTYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














